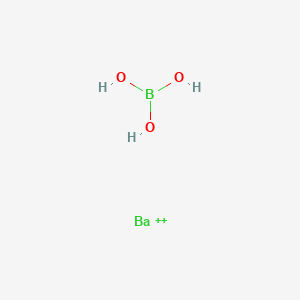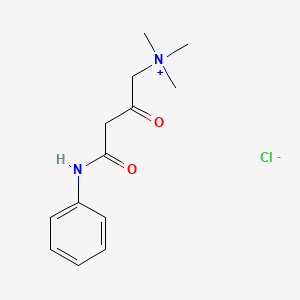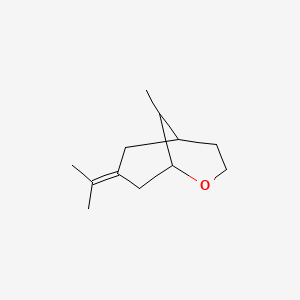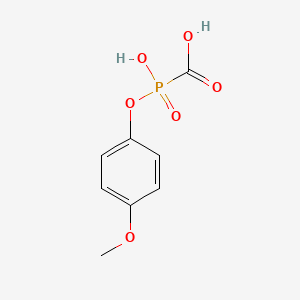
Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide is a complex organophosphorus compound It is characterized by the presence of a phosphine oxide group, a carboxylic acid group, and a hydroxy(4-methoxyphenoxy) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide typically involves the reaction of a phosphine precursor with a suitable carboxylic acid derivative. One common method is the reaction of a chlorophosphine with a Grignard reagent derived from 4-methoxyphenol, followed by oxidation to form the phosphine oxide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be further oxidized to form phosphine oxides or phosphonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxy(4-methoxyphenoxy) group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can coordinate with metal ions, influencing catalytic activity. The hydroxy(4-methoxyphenoxy) moiety can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphinecarboxylic acid, hydroxy(phenoxy)-, oxide
- Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, oxide
- Phosphinecarboxylic acid, hydroxy(4-chlorophenoxy)-, oxide
Uniqueness
Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide is unique due to the presence of the 4-methoxyphenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in selective catalysis and targeted drug design .
Propriétés
Numéro CAS |
74270-25-0 |
|---|---|
Formule moléculaire |
C8H9O6P |
Poids moléculaire |
232.13 g/mol |
Nom IUPAC |
[hydroxy-(4-methoxyphenoxy)phosphoryl]formic acid |
InChI |
InChI=1S/C8H9O6P/c1-13-6-2-4-7(5-3-6)14-15(11,12)8(9)10/h2-5H,1H3,(H,9,10)(H,11,12) |
Clé InChI |
MNLGQNVSBMBKQH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OP(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


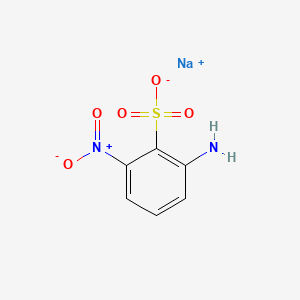
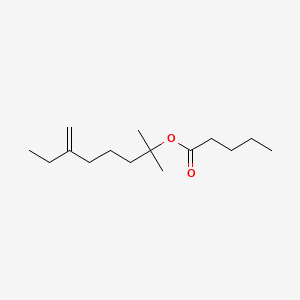
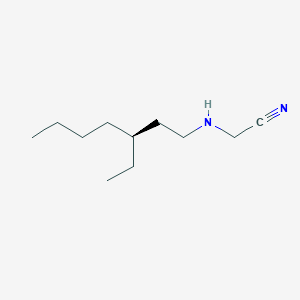
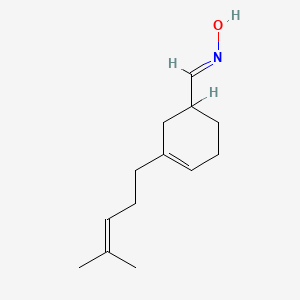
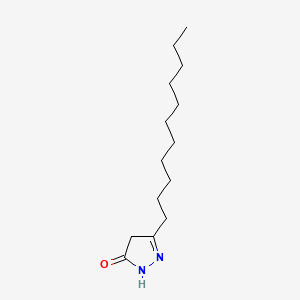
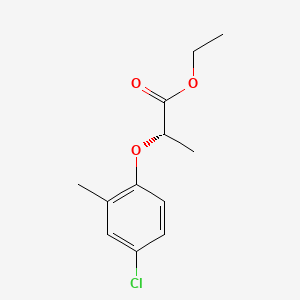
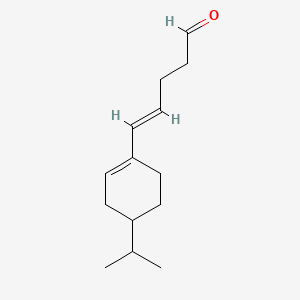
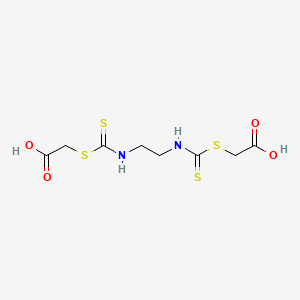
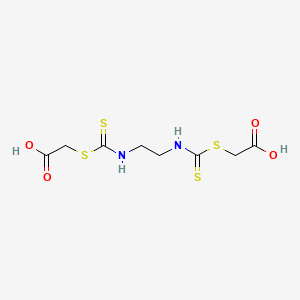
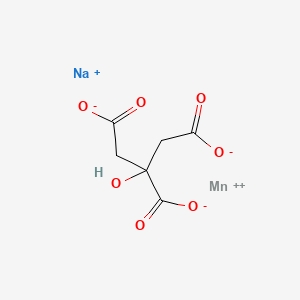
![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)
